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Compound of Interest

1-tert-Butyl 2,3-dihydroindole-1,2-
Compound Name:
dicarboxylate

Cat. No.: B12366092

Get Quote

Executive Summary

Boc-Inp-OH (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, CAS: 84358-13-4) is a non-
proteinogenic amino acid often categorized alongside proline due to its cyclic secondary amine

structure.[1] However, unlike proline (a 5-membered

-amino acid), Inp is a 6-membered
-amino acid.[1]

This structural distinction is critical for drug design:
¢ Proline (Pro): Introduces a kink, favors

-turns, and maintains a standard

distance.
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« Isonipecotic Acid (Inp): Introduces a rigid spacer, extends the backbone distance between
the amine and carboxyl group, and eliminates chirality (achiral at the C4 position).

Key Applications:
e Peptidomimetics: Inducing novel turn geometries (e.g.,
-turns) that are inaccessible to standard

-amino acids.[1]

» Linker Design: Acting as a rigid, non-flexible spacer to separate functional domains.

o Metabolic Stability: The secondary amine and non-natural backbone resist proteolysis by

standard peptidases.

Chemical Profile & Structural Logic
2.1 Structural Comparison

The following diagram illustrates the spatial and electronic differences between Proline and

Isonipecotic Acid.
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Figure 1: Structural logic distinguishing Proline (Alpha-constraint) from Isonipecotic Acid

(Gamma-constraint).[1]

2.2 Physicochemical Properties
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Property Data Application Note
Formula
MW 229.27 g/mol
- Excellent for SPPS; dissolve in
Solubility DCM, DMF, MeOH ]
DMF for coupling.[1]
o ) No racemization risk during
Chirality Achiral _
coupling of Inp.
The secondary amine is
Sterics High sterically hindered (similar to

Pro/Pip).[1]

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)

Context: This protocol assumes a standard Boc-chemistry workflow (TFA deprotection). If using
Fmoc chemistry, Boc-Inp-OH acts as a terminal cap or requires orthogonal deprotection

strategies.
Reagents:

e Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is
strictly recommended for coupling to the secondary amine of Inp.[1]

» Base: DIPEA (Diisopropylethylamine).[1][2]
e Solvent: Anhydrous DMF (Dimethylformamide).[1]
Workflow:
e Coupling Boc-Inp-OH to the Resin (Easy Step):
o Note: The carboxyl group of Inp is sterically accessible. Standard activation works.

o Mix: 3.0 eq Boc-Inp-OH + 3.0 eq DIC + 3.0 eq Oxyma Pure in DMF.
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o Time: React for 60 minutes at Room Temperature (RT).

o QC: Perform Kaiser Test (Blue = Incomplete, Colorless = Complete).

o Deprotection:

o Reagent: 50% TFA in DCM (with 0.5% DTT if Cys/Met present).

o Cycle: Treat 2 min, drain, treat 20 min.

o Wash: DCM (3x), 5% DIPEA in DCM (Neutralization, 3x), DMF (3x).[1]

e Coupling the Next Amino Acid TO Inp (The Critical Step):

o Challenge: You are acylating a sterically hindered secondary amine buried in a 6-
membered ring. Standard DIC/HOBt often fails or leads to deletion sequences.

o Activation: Dissolve 4.0 eq of the incoming Boc-Amino-Acid + 3.9 eq HATU in DMF.

o Add Base: Add 8.0 eq DIPEA. Pre-activate for 30 seconds only.[1]

o Reaction: Add to resin immediately. Shake for 2—4 hours (double the standard time).

o Double Coupling (Mandatory): Drain, wash DMF, and repeat the coupling with fresh
reagents for another 2 hours.

o QC:Chloranil Test (Required for secondary amines).

» Positive (Uncoupled): Blue/Green patrticles.

» Negative (Coupled): Colorless/Yellow particles.

» Note: The Kaiser test is false-negative for secondary amines; do not use it here.
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Figure 2: SPPS Decision Tree for Boc-Inp-OH incorporation. Note the switch to Chloranil
testing after Inp deprotection.

Protocol B: Solution Phase Fragment Synthesis

Context: Creating a dipeptide fragment (e.g., Boc-Inp-Xaa-OMe) for later assembly.[1]
 Activation: Dissolve Boc-Inp-OH (1.0 eq) in DCM/DMF (1:1).
e Add Reagents: Add EDC.HCI (1.1 eq) and HOBt (1.1 eq). Stir at

for 15 min.

e Amine Addition: Add Amino Acid Methyl Ester HCI salt (H-Xaa-OMe

HCI, 1.1 eq) and NMM (N-methylmorpholine, 2.2 eq).

¢ Reaction: Warm to RT and stir overnight (12-16h).
o Workup: Dilute with EtOAc. Wash with 5%

(removes unreacted amine/EDC), Sat.
(removes unreacted acid), and Brine.

 Purification: Silica gel chromatography (Hexane/EtOAc). Boc-Inp derivatives are typically UV
active at low wavelengths (210 nm) but lack strong chromophores unless coupled to
aromatic residues.[1]

Scientific Validation & Troubleshooting
4.1 Why HATU over DIC?

The secondary amine of the piperidine ring is electronically similar to proline but sterically
distinct. The 6-membered ring adopts a chair conformation, which can shield the nitrogen
nucleophile more effectively than the planar 5-membered pyrrolidine ring of proline.

o DIC/HOBLt: Generates an O-acylisourea/OBt-ester active species.[1] While sufficient for
primary amines, the kinetics are often too slow for the hindered Inp amine, leading to
incomplete coupling.
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o HATU: Generates an O-7-azabenzotriazolyl species.[1][3] The "Aza" nitrogen (N7) provides
a neighboring group effect (anchimeric assistance) that accelerates the acylation rate by
~10-100x compared to HOBLt esters, overcoming the steric barrier of the Inp ring.

4.2 Troubleshooting "Missing" Peaks

If your LC-MS shows a mass corresponding to [Target - Inp], the coupling of Inp failed. If your
LC-MS shows a mass corresponding to [Target - NextAA], the coupling to Inp failed.

» Solution: Switch solvent to NMP (N-methylpyrrolidone) for the difficult step.[1] NMP swells
the resin better and solvates secondary structure aggregates that Inp sequences might
induce.

4.3 Disambiguation Alert

Always verify the CAS number.
e Boc-Inp-OH: 1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid).[1][4][5] (Correct)
e Boc-Nip-OH: Boc-nipecotic acid (Piperidine-3-carboxylic acid).[1]

 Indoline-2-carboxylic acid: Sometimes abbreviated as "Inc" or "Ind", but occasionally
mislabeled. This is an aromatic bicycle, vastly different from Inp.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: Boc-Inp-OH as a Conformationally
Constrained Proline Analogue]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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